2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with the molecular formula C15H12F3N3O2S and a molecular weight of 355.3348896 . This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(difluoromethoxy)benzoic acid with appropriate reagents to form the benzoyl intermediate.
Hydrazinecarbothioamide Formation: The benzoyl intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:
2-[4-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide: This compound has a methyl group instead of a fluorophenyl group, which may result in different chemical properties and biological activities.
4-(Difluoromethoxy)benzoic acid: This compound lacks the hydrazinecarbothioamide moiety, making it structurally simpler and potentially less active in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12F3N3O2S |
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Molecular Weight |
355.3g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)benzoyl]amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H12F3N3O2S/c16-10-3-5-11(6-4-10)19-15(24)21-20-13(22)9-1-7-12(8-2-9)23-14(17)18/h1-8,14H,(H,20,22)(H2,19,21,24) |
InChI Key |
DXKXTXUYFSGDNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)OC(F)F |
Origin of Product |
United States |
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